molecular formula C10H11BrINO B1517403 5-bromo-2-iodo-N-(propan-2-yl)benzamide CAS No. 1180457-75-3

5-bromo-2-iodo-N-(propan-2-yl)benzamide

Cat. No.: B1517403
CAS No.: 1180457-75-3
M. Wt: 368.01 g/mol
InChI Key: YNGMTPDTMRKJPJ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-(propan-2-yl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 5-position and an iodine atom at the 2-position of the benzamide core.

Properties

IUPAC Name

5-bromo-2-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGMTPDTMRKJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-iodo-N-(propan-2-yl)benzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrINO. The structure features a benzamide core substituted with bromine and iodine atoms, along with an isopropyl group attached to the nitrogen atom. These substitutions can influence the compound's lipophilicity, stability, and biological interactions.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially modulating their activity. For instance, halogenated compounds are known to exhibit unique binding properties due to their electronic characteristics and steric effects .
  • Receptor Binding : It may also bind to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. A study demonstrated that similar halogenated benzamides could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Inhibition of Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundK562 (CML)25Induces apoptosis
3-Iodo-N,N-di(propan-2-yl)benzamideMCF7 (Breast)30Cell cycle arrest

The above table summarizes findings from various studies indicating the effectiveness of these compounds against specific cancer cell lines. The IC50 values reflect the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Compounds with similar structures have shown significant activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary studies indicate that while it exhibits potent biological effects, further research is necessary to evaluate its safety in vivo. The potential for cardiotoxicity observed in related compounds warrants careful assessment during drug development .

Recent Studies

  • Anticancer Efficacy : A recent study highlighted the compound's ability to inhibit BCR-ABL kinase activity, which is crucial in chronic myeloid leukemia (CML). The study found that derivatives similar to this compound significantly reduced cell viability in CML models .
  • Antimicrobial Studies : Another investigation focused on the compound's interaction with bacterial enzymes, revealing that it could effectively disrupt bacterial metabolism, leading to cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundBromine and iodine substitutionsModerate (IC50 ~25 µM)Significant
3-Iodo-N,N-di(propan-2-yl)benzamideIodine at meta positionHigh (IC50 ~30 µM)Moderate

This table compares this compound with structurally similar compounds regarding their biological activities.

Scientific Research Applications

5-Bromo-2-iodo-N-(propan-2-yl)benzamide, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, material science, and biological studies. This article delves into its synthesis, mechanisms of action, and detailed applications, supported by case studies and comparative analysis.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or reduced to thiols.
  • Hydrolysis : Under acidic or basic conditions, it can yield amines and carboxylic acids.

Medicinal Chemistry

This compound serves as a building block for synthesizing therapeutic agents targeting various diseases, particularly cancer. Its unique structural features allow it to interact with biological targets effectively.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of synthesized benzamides, compounds similar to this compound exhibited significant growth inhibition against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer). Compounds showed IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Material Science

The compound's structural characteristics make it suitable for developing novel materials with specific electronic or optical properties. Research has demonstrated its potential as a precursor for creating functional materials that can be utilized in organic electronics and photonic devices.

Biological Studies

This compound can act as a probe in biological studies, particularly those involving thiourea derivatives. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate various biological processes.

Uniqueness

This compound is distinguished by its combination of iodine and thiocarbonyl groups, imparting unique reactivity and potential applications across multiple scientific domains.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 2 undergoes substitution more readily than bromine due to its weaker C–I bond and greater leaving-group ability. Common nucleophiles (e.g., hydroxide, amines) target the iodine substituent under mild conditions.

Example Reaction:

Iodine Substitution with Sodium Methoxide
Conditions :

  • Solvent: DMF, 80°C

  • Reagents: NaOCH₃ (2 eq), CuI catalyst

  • Time: 12 hrs

Product : 5-Bromo-2-methoxy-N-(propan-2-yl)benzamide ( , ).

Mechanism :
The reaction proceeds via a two-step process involving intermediate σ-complex formation, stabilized by the electron-withdrawing amide group.

Regioselectivity Trends:

PositionHalogenReactivity (Relative Rate)
2I1.00 (reference)
5Br0.05–0.10

Data extrapolated from analogous iodobenzamide systems in , .

Cross-Coupling Reactions

The bromine and iodine atoms enable regioselective cross-coupling reactions, with iodine participating preferentially under milder conditions.

Suzuki-Miyaura Coupling

Example :
Reagents :

  • Boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq)
    Conditions :

  • Solvent: Dioxane/H₂O (4:1), 90°C, 6 hrs ( , ).

Outcomes :

Halogen PositionConversion (%)Major Product
2 (I)922-Aryl-5-bromo-N-(propan-2-yl)benzamide
5 (Br)855-Aryl-2-iodo-N-(propan-2-yl)benzamide

Selectivity driven by oxidative addition kinetics of Pd(0) catalysts .

Ullmann Coupling

Example :
Reagents :

  • Aryl amine (1.5 eq), CuI (10 mol%), L-proline ligand
    Conditions :

  • Solvent: DMSO, 120°C, 24 hrs ( ).

Product : Biaryl derivatives with retention of the amide group.

Reductive Dehalogenation

Halogens are selectively removed under hydrogenation conditions.

Example:

Conditions :

  • H₂ (1 atm), 10% Pd/C (5 wt%), EtOH, 25°C
    Outcome :
    | Halogen | Reaction Time (hrs) | Conversion (%) | Product |
    |---------|---------------------|----------------|----------------------------------|
    | I (C2) | 2 | 98 | 5-Bromo-N-(propan-2-yl)benzamide |
    | Br (C5) | 24 | 72 | N-(propan-2-yl)benzamide |

Iodine is reduced faster due to lower bond dissociation energy , .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals.

Example:

Conditions :

  • UV light (254 nm), toluene, 25°C
    Products :

  • Radical dimerization: 5,5'-Dibromo-2,2'-biaryl-N,N'-di(propan-2-yl)dibenzamide

  • Trapping with acrylates: Functionalized adducts ( ).

Functional Group Interconversion

The amide group participates in hydrolysis or reduction:

Amide Hydrolysis

Conditions :

  • 6M HCl, reflux, 12 hrs
    Product : 5-Bromo-2-iodobenzoic acid (95% yield) ( ).

Amide Reduction

Conditions :

  • LiAlH₄ (3 eq), THF, 0°C → 25°C, 4 hrs
    Product : 5-Bromo-2-iodo-N-(propan-2-yl)benzylamine (82% yield) ( ).

Comparison with Similar Compounds

Halogenation Patterns

  • 5-Bromo-2-iodo-N-(propan-2-yl)benzamide vs. The larger atomic radius of iodine may sterically hinder interactions compared to fluorine .

Substituent Effects on Bioactivity

  • N-(propan-2-yl) vs. N-aryl groups () :
    The propan-2-yl group in the target compound may reduce solubility compared to aryl-substituted analogs (e.g., N-(2-methoxyphenyl) in ) but could enhance membrane permeability due to its hydrophobic nature .

Heterocyclic Modifications

  • Thiazole () and Pyrimidine () Derivatives :
    Heterocyclic rings (e.g., thiazole in , pyrimidine in ) introduce planar geometries and hydrogen-bonding sites, often improving target affinity. The absence of such rings in the target compound may limit enzyme interactions but reduce synthetic complexity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (estimated MW ~378.03) falls within the drug-like range (MW < 500).
  • Solubility : Propan-2-yl and iodine substituents may lower aqueous solubility relative to compounds with polar groups (e.g., methoxy in , hydroxy in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-iodo-N-(propan-2-yl)benzamide
Reactant of Route 2
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5-bromo-2-iodo-N-(propan-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.